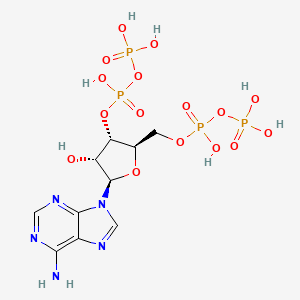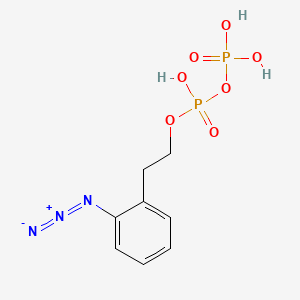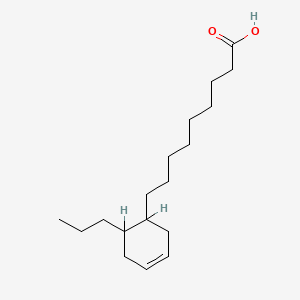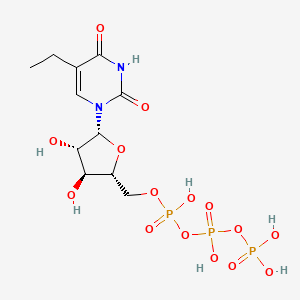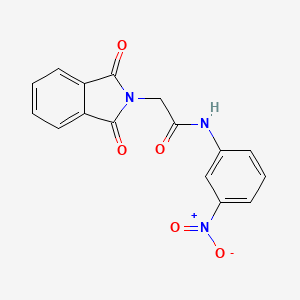
2-(1,3-dioxo-2-isoindolyl)-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxo-2-isoindolyl)-N-(3-nitrophenyl)acetamide is a member of phthalimides.
Scientific Research Applications
Solvatochromism and Hydrogen Bonding
Research has shown that certain acetamide molecules, similar in structure to 2-(1,3-dioxo-2-isoindolyl)-N-(3-nitrophenyl)acetamide, form complexes with solvents, stabilized by bifurcate hydrogen bonds. These complexes exhibit solvatochromism, where their color changes depending on the solvent used. This property is influenced by temperature, phase state, and the protophilic properties of the medium, indicating potential applications in molecular sensing and solvent analysis (Krivoruchka et al., 2004).
Cytotoxic Agents in Cancer Research
Compounds structurally related to 2-(1,3-dioxo-2-isoindolyl)-N-(3-nitrophenyl)acetamide have been synthesized and evaluated for their cytotoxic activity. Studies have found that certain derivatives exhibit significant cytotoxicity against cancer cell lines, such as breast cancer cells. The structural variations in these compounds affect their cytotoxic effectiveness, suggesting their potential as leads for developing new anticancer drugs (Modi et al., 2011).
Bioactivity and Detoxification in Microorganisms
Research into the bioactivity of nitrophenyl acetamides has shown that certain derivatives produce significant alterations in gene expression profiles of plants like Arabidopsis thaliana. These compounds can be rapidly detoxified through glucosylation, indicating their potential use in studying plant-microbe interactions and environmental detoxification processes (Girel et al., 2022).
Antioxidant and Anti-inflammatory Properties
Derivatives of acetamides, akin to 2-(1,3-dioxo-2-isoindolyl)-N-(3-nitrophenyl)acetamide, have been found to possess antioxidant and anti-inflammatory activities. These compounds have shown effectiveness in various assays, such as DPPH radical scavenging and lipid peroxide inhibition, suggesting their potential therapeutic applications in treating inflammation-related diseases (Koppireddi et al., 2013).
Antibacterial Applications
N-substituted benzimidazole derivatives, structurally similar to 2-(1,3-dioxo-2-isoindolyl)-N-(3-nitrophenyl)acetamide, have shown potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA). These compounds, particularly those with nitrophenyl groups, demonstrate enhanced activity compared to standard drugs, indicating their potential as new antibacterial agents (Chaudhari et al., 2020).
properties
Product Name |
2-(1,3-dioxo-2-isoindolyl)-N-(3-nitrophenyl)acetamide |
|---|---|
Molecular Formula |
C16H11N3O5 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H11N3O5/c20-14(17-10-4-3-5-11(8-10)19(23)24)9-18-15(21)12-6-1-2-7-13(12)16(18)22/h1-8H,9H2,(H,17,20) |
InChI Key |
IXLBXRJLVSNXEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



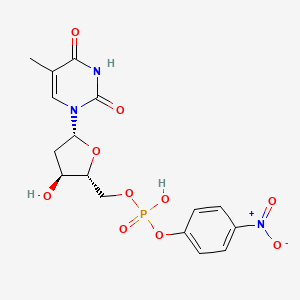
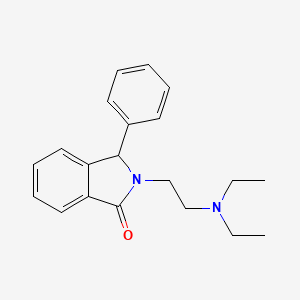
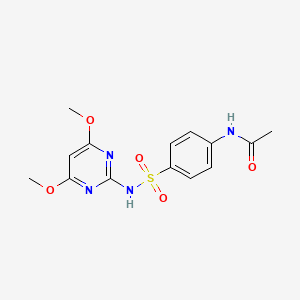
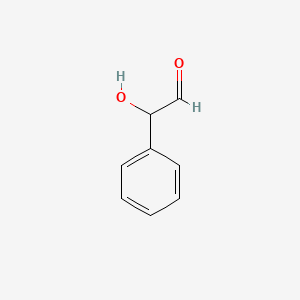
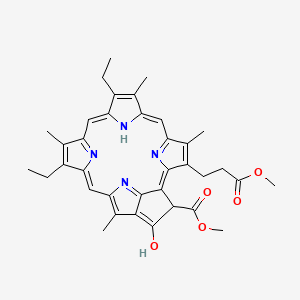
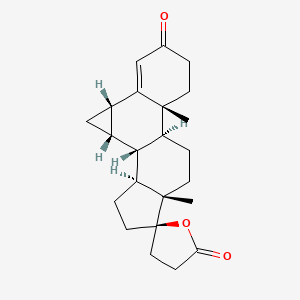
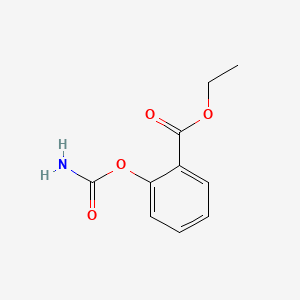
![[(5S,8R,9S,10S,13S,14S)-17-acetyloxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1212021.png)
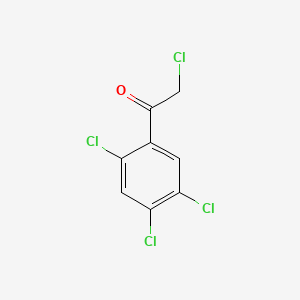
![[(2r,3s,4r,5r)-5-(6-Azanyl-8-Oxo-7h-Purin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B1212023.png)
